- Preparation of benzo[d]thiazol-2-ylamine compounds as CSF-1R inhibitors for treatment of cancer and inflammatory disorders, World Intellectual Property Organization, , ,
Cas no 955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate)
955886-84-7 structure
Product Name:Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate
CAS-Nr.:955886-84-7
MF:C10H10N2O3S
MW:238.263000965118
MDL:MFCD23104009
CID:2951524
PubChem ID:59560269
Update Time:2025-06-13
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-氨基-4-甲氧基-6-苯并噻唑羧酸甲酯
- methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
- 2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester
- methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate
- 2-Amino-4-methoxy-6-benzothiazolecarboxylic acid methyl ester
- BCP32184
- SY262627
- 6-Benzothiazolecarboxylic acid,2-amino-4-methoxy-,methyl ester
- Methyl 2-amino-4-methoxy-6-benzothiazolecarboxylate (ACI)
- CS-0106404
- SCHEMBL642545
- SYZNSAWWLCRFFT-UHFFFAOYSA-N
- AC9617
- DB-142847
- BS-33359
- 955886-84-7
- MFCD23104009
- methyl2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
- Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate
-
- MDL: MFCD23104009
- Inchi: 1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)
- InChI-Schlüssel: SYZNSAWWLCRFFT-UHFFFAOYSA-N
- Lächelt: S1C(N)=NC2C(=CC(C(=O)OC)=CC1=2)OC
Berechnete Eigenschaften
- Genaue Masse: 238.04121336g/mol
- Monoisotopenmasse: 238.04121336g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 3
- Komplexität: 277
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topologische Polaroberfläche: 103
Experimentelle Eigenschaften
- Dichte: 1.398
- Siedepunkt: 420 ºC
- Flammpunkt: 208 ºC
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | M878330-10mg |
Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate |
955886-84-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M878330-50mg |
Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate |
955886-84-7 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M878330-100mg |
Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate |
955886-84-7 | 100mg |
$ 160.00 | 2022-06-03 | ||
| abcr | AB594810-250mg |
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; . |
955886-84-7 | 250mg |
€74.40 | 2024-04-15 | ||
| abcr | AB594810-1g |
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; . |
955886-84-7 | 1g |
€104.20 | 2024-04-15 | ||
| abcr | AB594810-5g |
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; . |
955886-84-7 | 5g |
€241.30 | 2024-04-15 | ||
| Chemenu | CM360101-1g |
methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate |
955886-84-7 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM360101-5g |
methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate |
955886-84-7 | 95%+ | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | D961313-100mg |
2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |
955886-84-7 | 95% | 100mg |
$55 | 2024-06-06 | |
| eNovation Chemicals LLC | D961313-250mg |
2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |
955886-84-7 | 95% | 250mg |
$55 | 2024-06-06 |
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Bromine ; 0 °C; 16 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9
Referenz
- Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide ; pH 9
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide ; pH 9
Referenz
- Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 45 min, rt; rt → 10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt
Referenz
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery, ACS Omega, 2020, 5(14), 8305-8311
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Copper sulfate Solvents: Methanol ; 4 h, rt → reflux
Referenz
- Preparation of fused phenyl heterocyclic amides as glucokinase modulators, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 15 min, rt
1.2 Reagents: Bromine ; 16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 8
1.2 Reagents: Bromine ; 16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 8
Referenz
- Preparation of heterocycles as FXR receptor agonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referenz
- Nitrogen-containing heterocyclic compounds as FXR modulators and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Referenz
- Nortropine derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; -10 °C; 10 min, -10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt
1.3 Reagents: Ammonia ; pH 8 - 9
1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt
1.3 Reagents: Ammonia ; pH 8 - 9
Referenz
- Preparation of the FXR receptor modulator and their application as FXR related diseases, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; 10 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ; 0 °C
1.2 Reagents: Ammonia Solvents: Water ; 0 °C
Referenz
- Preparation of substituted N-benzo[d]thiazol-2-yl 1H-pyrrole-2-carboxamides as a new class of DNA gyrase and/or topoisomerase IV inhibitors with activity against gram-positive and gram-negative bacteria, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; 40 °C; 12 h, 40 °C; 40 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt
Referenz
- Solid forms of a benzthiazole-piperazinyl-oxazole compound and methods of use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; cooled; overnight, rt; 1 h, 50 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Referenz
- Preparation of 3-[(hetero)aryl]-4-[(heteroaryloxy)methyl]isooxazole or isothiazole compounds useful as FXR agonists, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; 1 h, 0 °C; 48 h, 30 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9
1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9
Referenz
- Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH), Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Potassium carbonate ; pH 8, rt
1.2 Reagents: Potassium carbonate ; pH 8, rt
Referenz
- Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis, Journal of Medicinal Chemistry, 2023, 66(14), 9363-9375
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8
Referenz
- Preparation of nitrogen-containing heterocyclic compounds as FXR modulators, China, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Copper sulfate Solvents: Methanol ; 3 h, rt → reflux
Referenz
- Preparation of 1,3-disubstituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; rt; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9
1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9
Referenz
- Azabicycle derivatives useful in treatment of FXR-mediated diseases and preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 15 min, rt
1.2 Reagents: Bromine ; 16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 8
1.2 Reagents: Bromine ; 16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 8
Referenz
- FXR receptor agonist and its preparation, China, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Referenz
- Benzothiazole derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Raw materials
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Preparation Products
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Verwandte Literatur
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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